molecular formula C16H20BNO2 B6227874 3-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 1630082-46-0

3-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No. B6227874
CAS RN: 1630082-46-0
M. Wt: 269.1
InChI Key:
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Description

This compound is a type of triazolopyridazine with the potential to be used in the treatment of cancer, acting as an c-Met kinase inhibitor . It is used as an organic synthesis material .


Molecular Structure Analysis

The molecular formula of a similar compound, “1-Cyclopropyl-4-(pinacolylboronate)-pyrazole”, is C12H19BN2O2 and its molecular weight is 234.1 . Another similar compound, “2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, has a molecular formula of C9H17BO2 and a molecular weight of 168.04 .


Physical And Chemical Properties Analysis

A similar compound, “2-Cyclopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, is a liquid at 20°C, has a boiling point of 146°C, a refractive index of 1.43, and a density of 0.93 g/mL at 25°C .

Mechanism of Action

As mentioned earlier, this compound acts as a c-Met kinase inhibitor, which suggests that it may inhibit the c-Met kinase enzyme, potentially halting the growth of cancer cells .

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organ being the respiratory system .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile involves the reaction of 4-cyclopropylbenzonitrile with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.", "Starting Materials": [ "4-cyclopropylbenzonitrile", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "palladium catalyst" ], "Reaction": [ "Step 1: Dissolve 4-cyclopropylbenzonitrile (1.0 equiv) and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv) in anhydrous toluene.", "Step 2: Add a palladium catalyst (0.1 equiv) to the reaction mixture.", "Step 3: Heat the reaction mixture to 100°C under nitrogen atmosphere for 24 hours.", "Step 4: Cool the reaction mixture to room temperature and filter off the palladium catalyst.", "Step 5: Concentrate the filtrate under reduced pressure to obtain the crude product.", "Step 6: Purify the crude product by column chromatography using a suitable solvent system to obtain 3-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile as a white solid." ] }

CAS RN

1630082-46-0

Molecular Formula

C16H20BNO2

Molecular Weight

269.1

Purity

95

Origin of Product

United States

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